ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate
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Overview
Description
Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate is a chemical compound that belongs to the class of imidazole derivatives. Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. This compound is characterized by the presence of an ethyl ester group attached to a prop-2-enoate chain, which is further connected to a 1-methyl-1H-imidazol-5-yl group. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate typically involves the following steps:
Formation of 1-methyl-1H-imidazole: This can be achieved by reacting glyoxal with ammonia, followed by methylation using methyl iodide.
Preparation of 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid: This involves the reaction of 1-methyl-1H-imidazole with acrylonitrile under basic conditions, followed by hydrolysis.
Esterification: The final step involves the esterification of 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid with ethanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction conditions, such as temperature, pressure, and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ethoxy group, forming amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoic acid.
Reduction: 3-(1-methyl-1H-imidazol-5-yl)propan-1-ol.
Substitution: 3-(1-methyl-1H-imidazol-5-yl)prop-2-enamide or 3-(1-methyl-1H-imidazol-5-yl)prop-2-enthioate.
Scientific Research Applications
Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex imidazole derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The ester group can undergo hydrolysis, releasing the active imidazole moiety, which then exerts its biological effects.
Comparison with Similar Compounds
Ethyl 3-(1-methyl-1H-imidazol-5-yl)prop-2-enoate can be compared with other imidazole derivatives, such as:
1-ethyl-3-methylimidazole: Similar in structure but lacks the ester and prop-2-enoate groups.
3-(1-methyl-1H-imidazol-5-yl)propanoic acid: Similar but contains a carboxylic acid group instead of an ester.
1-methylimidazole: Lacks the prop-2-enoate chain and ester group.
The uniqueness of this compound lies in its combination of the imidazole ring with the prop-2-enoate ester, providing distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl (E)-3-(3-methylimidazol-4-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-3-13-9(12)5-4-8-6-10-7-11(8)2/h4-7H,3H2,1-2H3/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWFHHXNBRIJOLI-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=CN1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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